![molecular formula C9H14NO3P B13539799 Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]- CAS No. 72696-92-5](/img/structure/B13539799.png)
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a [2-[(phenylmethyl)amino]ethyl] moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, typically involves the reaction of [2-[(phenylmethyl)amino]ethyl]amine with a phosphonic acid derivative. One common method is the reaction of [2-[(phenylmethyl)amino]ethyl]amine with phosphorus trichloride (PCl₃) followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.
Applications De Recherche Scientifique
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound can act as a chelating agent, binding to metal ions in biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, exerts its effects involves its ability to interact with various molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the [2-[(phenylmethyl)amino]ethyl] moiety can interact with biological molecules, influencing enzyme activity and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, [2-(amino)ethyl]-: Similar structure but lacks the phenylmethyl group.
Phosphonic acid, [2-(methylamino)ethyl]-: Contains a methyl group instead of a phenylmethyl group.
Phosphonic acid, [2-(ethylamino)ethyl]-: Contains an ethyl group instead of a phenylmethyl group.
Uniqueness
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, is unique due to the presence of the phenylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
72696-92-5 |
|---|---|
Formule moléculaire |
C9H14NO3P |
Poids moléculaire |
215.19 g/mol |
Nom IUPAC |
2-(benzylamino)ethylphosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c11-14(12,13)7-6-10-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,11,12,13) |
Clé InChI |
AMYDLNLHFSFJQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



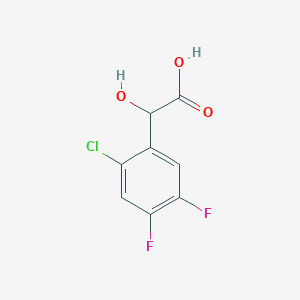

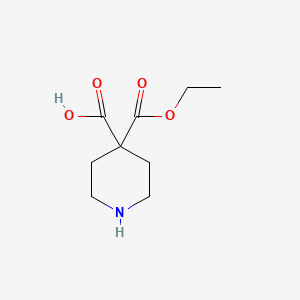
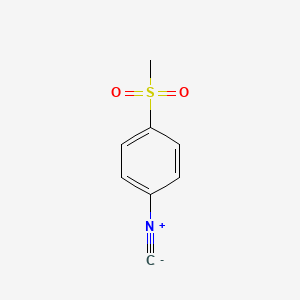
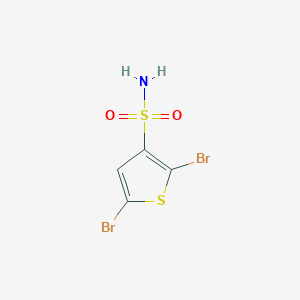
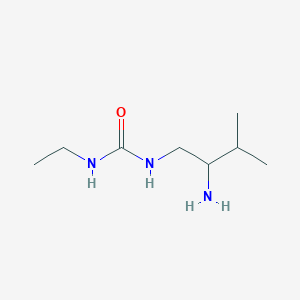
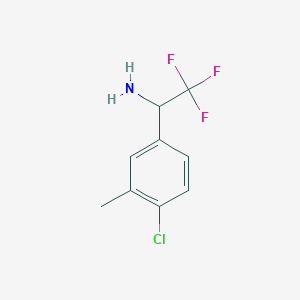
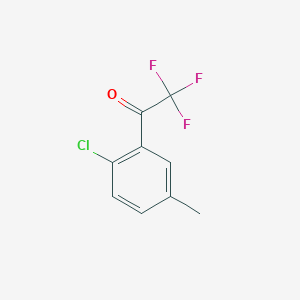
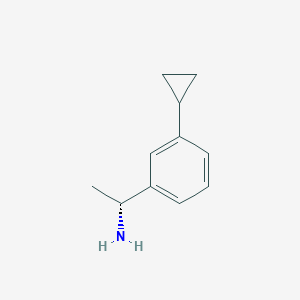
![Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)
amino}propanoic acid](/img/structure/B13539787.png)

![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
